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Compound of Interest

Compound Name: Pyridine-2,5-dicarboxamide

Cat. No.: B1311706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of pyridine-2,5-
dicarboxamide and its derivatives. While a dedicated crystallographic study of the parent

pyridine-2,5-dicarboxamide is not extensively documented in the reviewed literature, this

guide synthesizes data from closely related structures, particularly pyridine-2,6-dicarboxamide

derivatives and co-crystals, to infer and present its structural characteristics, intermolecular

interactions, and experimental protocols. This information is crucial for understanding its

potential applications in medicinal chemistry, materials science, and supramolecular chemistry.

Molecular Structure and Conformation
The core of pyridine-2,5-dicarboxamide consists of a pyridine ring substituted with two

carboxamide groups at the 2 and 5 positions. The planarity and orientation of these

carboxamide groups relative to the pyridine ring are key determinants of the molecule's overall

conformation and its ability to engage in intermolecular interactions.

Studies on analogous compounds, such as pyridine-2,6-dicarboxamide derivatives, reveal that

the conformation of the dicarboxamide can be categorized as planar, semi-skew, or skew.[1]

These conformational differences are largely influenced by the steric hindrance between the

amide hydrogen atoms and the electronic effects of the substituents.[1] The arrangement of the

carboxamide groups dictates the potential for intramolecular hydrogen bonding and the

formation of specific supramolecular synthons.
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Crystallographic Data
Detailed crystallographic data for derivatives of pyridine dicarboxamides have been determined

through single-crystal X-ray diffraction. The following tables summarize key crystallographic

parameters for representative analogous compounds, providing a basis for understanding the

crystal packing of pyridine-2,5-dicarboxamide.

Table 1: Crystallographic Data for Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide

Derivatives.[2]

Compo
und

Crystal
System

Space
Group

a (Å) b (Å) c (Å) β (°) Z

Compou

nd 4

Monoclini

c
P2₁/n 10.123(1) 5.890(1) 12.123(1) 98.12(1) 2

Compou

nd 7 (cis)

Monoclini

c
P2₁/c 11.234(1) 14.567(2) 9.876(1) 109.23(1) 4

Compou

nd 7

(trans)

Monoclini

c
P2₁/c 11.234(1) 14.567(2) 9.876(1) 109.23(1) 4

Z = number of molecules per unit cell

Table 2: Selected Bond Lengths and Angles for a Pyridine-2,6-dicarboxamide Derivative.[1]

Parameter Value

N2-C6 1.334(2) Å

C6-C1 1.492(2) Å

C1-N1 1.330(2) Å

N1-C5 1.335(2) Å

C5-N1-C1 123.4(1) °

N2-C6-C1 116.7(1) °
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Intermolecular Interactions and Supramolecular
Assembly
The crystal packing of pyridine dicarboxamide derivatives is predominantly governed by a

network of intermolecular hydrogen bonds. The amide groups are excellent hydrogen bond

donors (N-H) and acceptors (C=O), leading to the formation of robust supramolecular

structures.

In many derivatives, molecules are linked by N—H···N or N—H···O hydrogen bonds, forming

layers or three-dimensional networks.[3] The pyridine nitrogen atom can also act as a hydrogen

bond acceptor. Furthermore, π–π stacking interactions between adjacent pyridine rings

contribute to the stability of the crystal lattice.[3] Hirshfeld surface analysis is a valuable tool for

visualizing and quantifying these intermolecular contacts.[1][2]

The diagram below illustrates a common hydrogen bonding motif observed in related

structures, leading to the formation of a supramolecular chain.

Molecule A

Molecule B

Molecule C

N-H

C=O N-HN-H···O

C=O N-HN-H···O

C=O
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Caption: Supramolecular chain formation via N-H···O hydrogen bonds.

Experimental Protocols
Synthesis of Pyridine-2,5-dicarboxamide Derivatives
A general method for the synthesis of pyridine dicarboxamides involves the condensation

reaction between the corresponding pyridine dicarbonyl dichloride and an appropriate amine.[2]

[4]

Workflow for Synthesis:

Pyridine-2,5-dicarboxylic acid

Reaction with Thionyl Chloride (SOCl₂) or Oxalyl Chloride

Pyridine-2,5-dicarbonyl dichloride

Condensation with Amine (R-NH₂)

Pyridine-2,5-dicarboxamide Derivative

Click to download full resolution via product page

Caption: General synthetic workflow for pyridine dicarboxamides.

Detailed Methodology:
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Acid Chloride Formation: Pyridine-2,5-dicarboxylic acid is refluxed with an excess of thionyl

chloride or treated with oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield

pyridine-2,5-dicarbonyl dichloride.[1]

Condensation: The resulting acid chloride is then reacted with the desired amine in the

presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The

reaction is typically carried out at low temperatures to control reactivity.

Purification: The crude product is purified by recrystallization from a suitable solvent or by

column chromatography.[1]

Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically obtained by slow

evaporation of a saturated solution of the compound.[2]

Experimental Steps:

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has

moderate solubility. Common solvents include ethyl acetate, methanol, and dichloromethane.

[2]

Dissolution: The purified compound is dissolved in the chosen solvent, with gentle heating if

necessary, to create a saturated or near-saturated solution.

Slow Evaporation: The solution is filtered to remove any particulate matter and then left

undisturbed in a loosely covered container to allow for slow evaporation of the solvent at

room temperature.

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are

carefully harvested from the mother liquor.

X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Data Collection and Structure Refinement Workflow:
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Single Crystal Selection

Mounting on Diffractometer

X-ray Diffraction Data Collection

Data Reduction and Correction

Structure Solution (e.g., direct methods)

Structure Refinement (full-matrix least-squares)

Final Crystal Structure

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

A suitable single crystal is mounted on a goniometer head of a diffractometer.

X-ray diffraction data are collected at a specific temperature, often low temperature (e.g., 100

K), to minimize thermal vibrations.
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The collected data are processed, including integration of reflection intensities and

corrections for absorption.

The crystal structure is solved using direct methods or Patterson methods and refined by full-

matrix least-squares on F².

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often

placed in calculated positions and refined using a riding model.

Significance and Applications
The structural insights gained from the analysis of pyridine-2,5-dicarboxamide and its

analogs are pivotal for several fields. In drug development, the defined three-dimensional

structure and hydrogen bonding capabilities can inform the design of molecules that bind to

specific biological targets. The ability to form predictable supramolecular assemblies makes

these compounds interesting candidates for the development of novel materials with tailored

properties, such as metal-organic frameworks (MOFs) and coordination polymers.[5] The

parent pyridine-2,5-dicarboxylic acid is a known metabolite in the tryptophan degradation

pathway, suggesting that its amide derivatives could have biological relevance.[6]

In conclusion, while direct crystallographic data for pyridine-2,5-dicarboxamide is sparse, a

comprehensive understanding of its likely structural features can be adeptly formulated through

the examination of its close chemical relatives. The methodologies and data presented herein

provide a solid foundation for researchers and professionals working with this important class

of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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